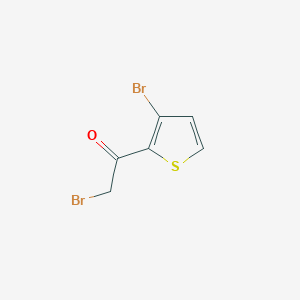

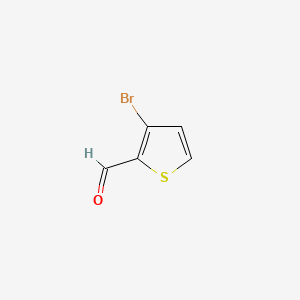

2-溴-1-(3-溴-2-噻吩基)-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

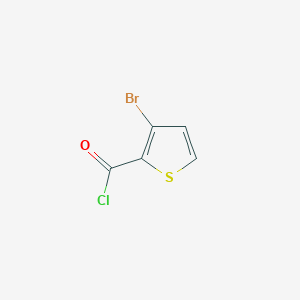

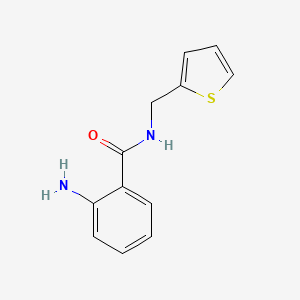

The compound 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is a brominated organic molecule that contains a thiophene ring, a ketone group, and two bromine atoms. Although the specific compound is not directly studied in the provided papers, related brominated compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of similar brominated organic molecules.

Synthesis Analysis

The synthesis of brominated organic compounds often involves halogen-exchange reactions, nucleophilic substitutions, and the use of catalysts to facilitate the reactions. For instance, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction with high yields, indicating that such methods can be effective for producing brominated ketones . Similarly, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized using a magnesium halide exchange and nucleophilic substitution, suggesting that these methods could potentially be applied to the synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone .

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of a related compound were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands . X-ray diffraction studies have been used to determine the crystal structures of similar molecules, providing information on the geometrical parameters and intermolecular interactions .

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions to form new derivatives. For instance, thiazole derivatives were prepared from a brominated ethanone through reactions with different reagents . This indicates that 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone could also be a precursor for synthesizing a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. The presence of bromine atoms can affect the vibrational frequencies observed in FT-IR spectra, as seen in the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone . The electronic properties, such as HOMO-LUMO gaps, can be determined through computational analysis, which is useful for understanding the charge transfer within the molecule . Additionally, the presence of bromine can facilitate further chemical transformations, as demonstrated in the synthesis of benzo[b]thiophenes .

科学研究应用

合成和表征

2-溴-1-(3-溴-2-噻吩基)-1-乙酮已被用于科学研究中的各种合成和表征过程。例如,通过将1-(噻吩-3-基)乙酮与芳香醛缩合,然后在室温下进行溴化和选择性脱氢溴化,制备含有2-噻吩环的α-溴代查尔酮(Budak & Ceylan, 2009)。另一项研究合成了(Z)-4-溴-1,3-二(2-噻吩基)-2-丁烯-1-酮,方法是通过溴化1,3-二(2-噻吩基)-2-丁烯-1-酮,然后与1-(2-噻吩基)-1-乙酮缩合。这种化合物进一步与三级胺反应,生成季铵盐,然后环化形成二(2-噻吩基)咪唑并[a]吡啶衍生物(Potikha et al., 2010)。

化学性质和反应

该化合物的化学性质和反应也是研究的焦点。例如,合成了2-溴-1-(2,5-二甲氧基苯基)乙酮,并显示出是一种有效的化学保护基,尽管在某些溶剂中没有显示出光解现象(Li Hong-xia, 2007)。此外,一项关于合成1-(6-溴吡啶-3-基)-乙酮的研究探讨了2,5-二溴吡啶及其在催化剂存在下与乙酰氯的反应,实现了总产率为81%(Zeng-sun Jin, 2015)。

在衍生物合成中的应用

该化合物还是合成各种衍生物的前体。例如,它被用于用不同试剂制备噻唑衍生物,并通过元素分析、红外光谱、1H-核磁共振和质谱分析确认了合成的化合物(Bashandy et al., 2008)。另一项研究合成了1-(6-溴-3-甲基噻唑并[3,2-a]苯并咪唑-2-基)乙酮,该化合物通过其前体在常温下进行溴化制备。合成的化合物表现出强大的免疫抑制和免疫刺激活性,揭示了它们在生物应用中的潜力(Abdel‐Aziz et al., 2011)。

安全和危害

属性

IUPAC Name |

2-bromo-1-(3-bromothiophen-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPTXIHDLCSSOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377469 |

Source

|

| Record name | 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone | |

CAS RN |

81216-95-7 |

Source

|

| Record name | 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)